4-(Ethylthio)benzoyl chloride
Overview
Description
4-(Ethylthio)benzoyl chloride is an organic compound with the molecular formula C9H9ClOS. It is a derivative of benzoyl chloride where the benzene ring is substituted with an ethylthio group at the para position. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethylthio)benzoyl chloride can be synthesized through the reaction of 4-(ethylthio)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:
C9H9O2S+SOCl2→C9H9ClOS+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary amines, or alcohols in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Reduction: 4-(Ethylthio)benzyl alcohol.
Oxidation: 4-(Ethylsulfinyl)benzoyl chloride or 4-(Ethylsulfonyl)benzoyl chloride.
Scientific Research Applications
4-(Ethylthio)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: In the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(ethylthio)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The ethylthio group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the ethylthio group and is more reactive due to the absence of electron-donating substituents.
4-Methylbenzoyl Chloride: Contains a methyl group instead of an ethylthio group, leading to different reactivity and applications.
4-Chlorobenzoyl Chloride: Contains a chlorine atom at the para position, affecting its reactivity and use in different chemical reactions.
Uniqueness
4-(Ethylthio)benzoyl chloride is unique due to the presence of the ethylthio group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
4-ethylsulfanylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNBEMBJLPDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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